molecular formula C25H22N2O2 B11206761 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one

3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one

Cat. No.: B11206761
M. Wt: 382.5 g/mol
InChI Key: PBDLYKKQGDSEBS-RVDMUPIBSA-N
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Description

3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-methoxybenzaldehyde.

    Formation of Schiff Base: The 2,4-dimethylaniline reacts with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the quinazolinone core.

    Stilbene Formation: The final step involves the Wittig reaction between the quinazolinone core and a suitable phosphonium ylide to introduce the (E)-2-(4-methoxyphenyl)ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.

    Reduction: Reduction reactions can target the quinazolinone core or the ethenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Products may include quinazolinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms of the quinazolinone core or the ethenyl group.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: The compound can modulate cell signaling pathways, which is valuable in research on cellular processes.

Medicine

    Drug Development: Due to its potential biological activities, it is a candidate for the development of new therapeutic agents.

    Anticancer Research: Studies have shown its potential in inhibiting cancer cell growth.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It is a valuable intermediate in the production of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4(3H)-one imparts unique electronic and steric properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-one

InChI

InChI=1S/C25H22N2O2/c1-17-8-14-23(18(2)16-17)27-24(15-11-19-9-12-20(29-3)13-10-19)26-22-7-5-4-6-21(22)25(27)28/h4-16H,1-3H3/b15-11+

InChI Key

PBDLYKKQGDSEBS-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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